molecular formula C12H13ClN2O B2870692 (3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol CAS No. 1595592-55-4

(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol

Cat. No.: B2870692
CAS No.: 1595592-55-4
M. Wt: 236.7
InChI Key: VKYXCRFIOVPRAW-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol is a chemical compound that features a chlorinated phenyl group and a methyl-substituted pyrazole ring

Future Directions

The synthesis and application of a related compound, “3-chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles (35CMP-CD-HPS)”, in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions, suggest potential future directions for research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol typically involves the reaction of 3-chloro-5-methylbenzaldehyde with 1-methyl-4-pyrazolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-methylphenyl)methanol: Shares the chlorinated phenyl group but lacks the pyrazole ring.

    (3,5-Dichlorophenyl)-(1-methylpyrazol-4-yl)methanol: Similar structure with an additional chlorine atom on the phenyl ring.

    (3-Methylphenyl)-(1-methylpyrazol-4-yl)methanol: Similar structure but without the chlorine atom on the phenyl ring.

Uniqueness

(3-Chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol is unique due to the presence of both the chlorinated phenyl group and the methyl-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-chloro-5-methylphenyl)-(1-methylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-8-3-9(5-11(13)4-8)12(16)10-6-14-15(2)7-10/h3-7,12,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYXCRFIOVPRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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